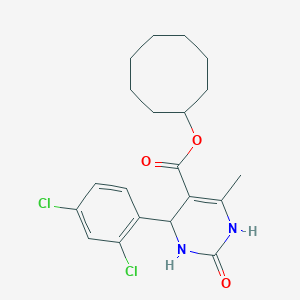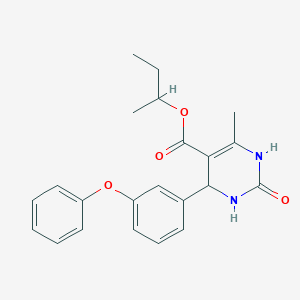![molecular formula C17H13BrN2O2S B394489 3'-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B394489.png)
3'-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.
准备方法
The synthesis of 3’-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE can be achieved through various synthetic routes. One common method involves the reaction of 3-bromoindoles with N-bromosuccinimide in aqueous t-butyl alcohol . This reaction forms 3,3-dibromo-1,3-dihydroindol-2-ones, which are useful precursors for the target compound. Industrial production methods often utilize Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
化学反应分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form various products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution readily occurs on the indole ring due to its aromatic nature. Common reagents used in these reactions include N-bromosuccinimide for bromination and various oxidizing agents for oxidation reactions. Major products formed from these reactions include different functionalized indole derivatives.
科学研究应用
3’-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Indole-2-carboxylate derivatives: Known for their antiviral activity.
Indole-3-carbinol: Studied for its anticancer properties. Compared to these compounds, 3’-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is unique due to its spiro structure and the presence of a thiazolidine ring, which may contribute to its distinct biological activities.
属性
分子式 |
C17H13BrN2O2S |
|---|---|
分子量 |
389.3g/mol |
IUPAC 名称 |
3-(4-bromo-3-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C17H13BrN2O2S/c1-10-8-11(6-7-13(10)18)20-15(21)9-23-17(20)12-4-2-3-5-14(12)19-16(17)22/h2-8H,9H2,1H3,(H,19,22) |
InChI 键 |
IHUAOIUAUWPILX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O)Br |
规范 SMILES |
CC1=C(C=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B394406.png)
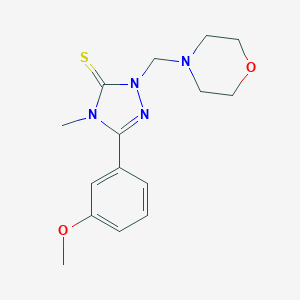
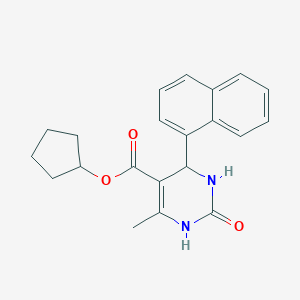
![4a,5,6,7,8,9,10,11,12,13,14,14a-Dodecahydrocyclododeca[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thione](/img/structure/B394411.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diisopropylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394412.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B394413.png)
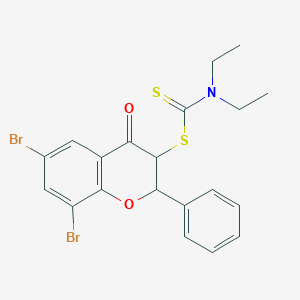
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B394415.png)
![2-amino-4-(3,4-dimethoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B394420.png)
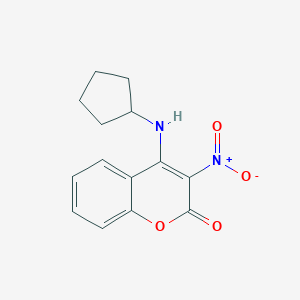
![2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE](/img/structure/B394422.png)
